2-Chloro-6-methoxy-4-methylquinoline
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-6-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIQWGIRMJJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279649 | |
| Record name | 2-Chloro-6-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6340-55-2 | |
| Record name | 6340-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6340-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methyl-6-(methyloxy)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The bromine atom at position 6 undergoes nucleophilic displacement by methoxide ions. The reaction proceeds in a sealed tube at 70°C for 12 hours, achieving a 65% yield after silica gel purification. Critical parameters include:
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Molar ratio : 2.5 equivalents of NaOMe relative to the substrate.
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Solvent : Anhydrous methanol to minimize hydrolysis.
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Temperature : Elevated temperatures (70°C) enhance reaction kinetics without promoting side reactions.
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| NaOMe Equivalents | 2.5 | Maximizes conversion |
| Reaction Time | 12 h | Prevents over-dehalogenation |
| Temperature | 70°C | Balances rate and selectivity |
This method is limited by the availability of 2-chloro-6-bromo-4-methylquinoline precursors, which require separate synthesis via bromination of 2-chloro-4-methylquinoline.
Cyclization via the Gould-Jacobs Reaction
The Gould-Jacobs reaction constructs the quinoline core from aniline derivatives and β-keto esters, enabling direct incorporation of substituents. For this compound, this approach begins with 3-chloro-5-methoxyaniline and ethyl acetoacetate.
Synthetic Pathway
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Condensation : 3-Chloro-5-methoxyaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C, forming a β-anilinoacrylate intermediate.
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Cyclization : Thermal cyclization at 180°C yields 6-methoxy-4-methylquinoline.
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Chlorination : Electrophilic chlorination using POCl₃ introduces the 2-chloro substituent, achieving an 82% overall yield.
Key Advantages :
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Positional selectivity for chlorination at C2 due to methoxy’s directing effects.
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Scalability for industrial production using continuous flow reactors.
Halogenation-Methoxylation Sequential Synthesis
This two-step protocol modifies preformed quinolines, offering flexibility in substituent placement.
Step 1: Chlorination of 6-Methoxy-4-methylquinoline
Phosphorus oxychloride (POCl₃) chlorinates the quinoline at C2 under reflux (110°C, 6 h), yielding this compound with 78% efficiency. The methoxy group at C6 deactivates the ring, favoring monochlorination.
Step 2: Methoxylation (if required)
Redundant for this target but applicable to derivatives. Sodium methoxide in DMF displaces halogens at 100°C, with CuI catalysis enhancing reactivity.
Table 2: Halogenation Conditions and Outcomes
| Substrate | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 6-Methoxy-4-methylquinoline | POCl₃ | 110°C | 6 h | 78% |
| 2-Bromo-6-methoxy-4-methylquinoline | NaOMe/MeOH | 70°C | 12 h | 65% |
Alkylation of Chlorinated Precursors
Methylation of hydroxylated intermediates provides an alternative route. For example, 2-chloro-6-hydroxy-4-methylquinoline undergoes O-methylation using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Reaction Specifics
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Base : K₂CO₃ (2.0 equivalents) neutralizes HI byproduct.
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Solvent : DMF enhances nucleophilicity of the phenoxide ion.
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Yield : 74% after recrystallization from hexanes.
Challenges :
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Competing N-methylation requires strict anhydrous conditions.
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Purification via silica gel chromatography removes residual DMF.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost-efficiency and minimal waste. Automated flow reactors enable continuous processing of the Gould-Jacobs reaction, reducing reaction times by 40% compared to batch methods. Key optimizations include:
-
Catalyst recycling : Immobilized POCl₃ on silica gel reduces reagent consumption.
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Solvent recovery : Methanol and DMF are distilled and reused, lowering environmental impact.
Table 3: Industrial vs. Laboratory-Scale Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12 h | 7 h |
| Yield | 65–78% | 80–85% |
| Solvent Waste | 200 mL/g | 50 mL/g |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-methylquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a quinoline N-oxide derivative.
Reduction: The compound can be reduced to form 2-amino-6-methoxy-4-methylquinoline.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of 2-alkoxy-6-methoxy-4-methylquinoline derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-amino-6-methoxy-4-methylquinoline.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Chloro-6-methoxy-4-methylquinoline serves as an important intermediate for synthesizing various quinoline derivatives. These derivatives have applications in producing dyes, pigments, and other fine chemicals that are crucial in industrial processes .
Biology
Research indicates that this compound exhibits antimicrobial and antifungal properties. Its mechanism of action is believed to involve intercalation into DNA, which disrupts replication processes, leading to cell death. Studies have shown that it can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a scaffold for drug design. Its structural features allow for modifications that can enhance biological activity against diseases such as malaria and cancer. For instance, structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the quinoline ring can significantly affect its efficacy against malaria parasites .
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study demonstrated that this compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations.
- Antimalarial Efficacy:
- Pharmacological Potential:
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-methylquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, the compound may inhibit certain enzymes critical for bacterial survival .
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : Chlorine at C2 (target compound) vs. C4/C6 alters electrophilicity and steric hindrance, impacting reactivity in cross-coupling reactions .
- Methoxy vs. Hydroxy : Methoxy groups enhance lipophilicity (logP ~3.7), whereas hydroxy groups increase aqueous solubility .
Phenyl-Substituted Derivatives
Key Observations :
- Nitro Substitutents : Introduce strong electron-withdrawing effects, facilitating further functionalization (e.g., reduction to amines) .
Amino-Functionalized Derivatives
Key Observations :
- Amino Groups: Improve solubility and enable conjugation (e.g., triazole formation for drug delivery) .
Biological Activity
2-Chloro-6-methoxy-4-methylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 207.66 g/mol. Its structure features a chlorine atom, a methoxy group, and a methyl group attached to the quinoline ring, contributing to its unique reactivity and biological activity. The compound appears as a solid at room temperature, with a density of about 1.2 g/cm³ and a boiling point of approximately 333.4 °C at 760 mmHg .
Biological Activities
Research indicates that this compound exhibits several significant biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Listeria monocytogenes | 25 |
| Bacillus cereus | 50 |
| Salmonella enterica | 75 |
| Shigella sonnei | 100 |
These findings suggest that the compound may be useful in developing new antibiotics .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies have indicated that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to intercalate into DNA disrupts replication processes, leading to cell death .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
- Receptor Binding : The presence of halogen atoms and methoxy groups enhances its binding affinity to various receptors, potentially modulating signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus (MRSA). Results indicated significant antibacterial activity, suggesting its potential as a therapeutic agent in treating resistant infections .
- Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in human breast cancer cells by activating caspase pathways. The results showed a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use .
Q & A
Basic: What is a reliable synthetic route for 2-Chloro-6-methoxy-4-methylquinoline, and what reaction conditions are critical?
Methodological Answer:
The compound can be synthesized via a three-step process:
Acetoacetanilide Formation : React 4-methoxyaniline with ethyl acetoacetate in triethanolamine and refluxing xylene to form acetoacetanilide.
Cyclization : Treat the intermediate with hot triethanolamine and sulfuric acid to yield 6-methoxy-4-methylquinolin-2(1H)-one.
Chlorination : Reflux the quinolinone with phosphorus oxychloride (POCl₃) to substitute the hydroxyl group at position 2 with chlorine, yielding the final product .
Key Conditions : Excess POCl₃ ensures complete chlorination, while controlled temperature prevents decomposition.
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at C6, chlorine at C2) via ¹H and ¹³C NMR. For example, methoxy protons appear as singlets at δ ~3.8–4.0 ppm .
- X-ray Crystallography : Use programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to determine bond lengths, angles, and intermolecular interactions (e.g., π–π stacking or C–H···Cl contacts). Example: Aromatic C–Cl distances typically range from 1.72–1.74 Å .
Basic: What are the common chemical reactions involving the chlorine and methoxy groups in this compound?
Methodological Answer:
- Nucleophilic Substitution : Replace chlorine at C2 with amines (e.g., piperazine) under refluxing ethanol with a base (K₂CO₃) .
- Demethylation : Convert methoxy to hydroxyl groups using BBr₃ in dichloromethane at −78°C .
- Oxidation : Oxidize the methyl group at C4 to a carboxylic acid using KMnO₄ in acidic conditions .
Advanced: How can researchers optimize reaction yields during chlorination with POCl₃?
Methodological Answer:
- Catalyst : Add a catalytic amount of DMF to enhance POCl₃ reactivity via Vilsmeier-Haack intermediate formation.
- Solvent : Use anhydrous toluene or DCE to avoid hydrolysis.
- Temperature : Maintain reflux (~110°C) for 6–8 hours, monitored by TLC. Post-reaction, neutralize excess POCl₃ with ice-cold NaOH to prevent side reactions .
Advanced: How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?
Methodological Answer:
- Cross-Validation : Compare experimental data (X-ray) with computational models (DFT calculations) using software like Gaussian or ORCA .
- Twinned Data Refinement : Use SHELXL ’s TWIN/BASF commands to model twinning, especially for crystals with pseudo-symmetry .
- Validation Tools : Employ PLATON ’s ADDSYM to check for missed symmetry or Mercury for intermolecular interaction analysis .
Advanced: What computational approaches predict the compound’s reactivity in drug design?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., Plasmodium falciparum enzymes for antimalarial studies). Focus on chlorine’s role in hydrophobic binding .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Software: Gaussian with B3LYP/6-31G* basis set .
Advanced: How is the compound evaluated for antimalarial activity, and what structural analogs show promise?
Methodological Answer:
- In Vitro Assays : Test against Plasmodium falciparum strains (e.g., 3D7) using SYBR Green fluorescence. IC₅₀ values <1 μM indicate high potency.
- Structural Modifications : Replace C4 methyl with trifluoromethyl (e.g., 4-CF₃ analogs) to enhance lipophilicity and target binding .
- Mechanistic Studies : Use fluorescence quenching to assess heme polymerization inhibition, a key antimalarial mechanism .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC analysis; decomposition typically occurs above 250°C.
- Photostability : Store in amber vials at −20°C. UV-Vis spectra (λmax ~310 nm) monitor degradation under light.
- Hydrolytic Stability : Test in buffered solutions (pH 2–10). Chlorine at C2 is resistant to hydrolysis below pH 8 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
